1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one is an organic compound characterized by the molecular formula and a molecular weight of 228.74 g/mol. This compound features a chloro group, a propan-2-one moiety, and a mercapto group attached to a phenyl ring, making it a versatile intermediate in organic synthesis. It is primarily utilized in the fields of chemistry and medicinal research due to its potential biological activities and applications in synthesizing other compounds.
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one falls under the classification of organochlorine compounds, specifically as a chloro ketone due to the presence of both chlorine and a carbonyl functional group. Its structural characteristics categorize it as a thiol derivative because of the mercapto group.
The synthesis of 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one typically involves chlorination reactions. The most common method includes the chlorination of 1-(2-ethyl-4-mercaptophenyl)propan-2-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These reactions are generally conducted under controlled temperature and pressure conditions to ensure high yield and purity.
The reaction mechanism involves the substitution of a hydrogen atom in the propan-2-one structure with a chlorine atom, leading to the formation of the desired chloro compound. The reaction conditions must be optimized to minimize by-products and maximize the yield of the target compound.
The molecular structure of 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 228.74 g/mol |
IUPAC Name | 1-chloro-1-(4-ethyl-2-sulfanylphenyl)propan-2-one |
InChI | InChI=1S/C11H13ClOS/c1-3-8... |
InChI Key | RORDLKPNXQIMIZ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=C(C=C1)C(C(=O)C)Cl)S |
The structure features a central propanone unit with substituents that include an ethyl group and a mercapto group on the aromatic ring, contributing to its unique chemical properties .
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one participates in several notable chemical reactions:
Oxidation: The mercapto group can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of corresponding amines or thioethers .
The mechanism of action for 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets, including enzymes and receptors within biological systems. The presence of both the chloro and mercapto groups enhances its reactivity, allowing it to participate in various biochemical pathways. Research indicates that this compound may exhibit antimicrobial and anticancer properties through these interactions .
The physical properties of 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one include:
Property | Value |
---|---|
Appearance | Yellow liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard conditions, reactivity with nucleophiles, and susceptibility to oxidation. The compound's stability is influenced by its functional groups, which can participate in various chemical transformations .
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one has several significant applications:
Chemistry: It serves as an important intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Ongoing research explores its potential biological activities, particularly its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential against various diseases due to its unique structural features.
Industry: It is utilized in producing specialty chemicals and as a reagent in various chemical reactions .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2